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Compound of Interest

Compound Name: 4-Phenyloxan-4-ol

Cat. No.: B1349832 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for 4-Phenyloxan-
4-ol (also known as 4-phenyltetrahydro-2H-pyran-4-ol). While specific experimental spectra for

this compound are not widely published, this document outlines the predicted spectroscopic

characteristics based on its molecular structure, which comprises a phenyl group, a tertiary

alcohol, and an oxane (tetrahydropyran) ring. The methodologies provided are standardized

protocols applicable for the structural elucidation of this and similar small organic molecules.

Molecular Structure and Properties:

IUPAC Name: 4-phenyloxan-4-ol[1]

Molecular Formula: C₁₁H₁₄O₂[1]

Molecular Weight: 178.23 g/mol [1]
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Structure: 

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework

of a molecule. For 4-Phenyloxan-4-ol, both ¹H and ¹³C NMR are crucial for structural

confirmation.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons on the phenyl ring, the aliphatic protons on the oxane ring, and the hydroxyl proton.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~ 7.2 - 7.5 Multiplet (m) 5H
Aromatic protons

(C₆H₅)

~ 3.6 - 4.0 Multiplet (m) 4H

Axial & Equatorial

protons adjacent to

ring oxygen (-O-CH₂)

~ 1.8 - 2.2 Multiplet (m) 4H

Axial & Equatorial

protons on the β-

carbons (-CH₂-C-CH₂)

Variable (typically ~1.5

- 3.0)
Singlet (s, broad) 1H Hydroxyl proton (-OH)

Predicted ¹³C NMR Data
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The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the

molecule. The chemical shifts are influenced by the electronic environment of the carbons.

Predicted Chemical Shift (δ, ppm) Assignment

~ 145 - 148 Quaternary aromatic carbon (ipso-C)

~ 125 - 129 Aromatic carbons (-CH)

~ 70 - 75 Quaternary aliphatic carbon (C-OH)

~ 60 - 65
Aliphatic carbons adjacent to ring oxygen (-O-

CH₂)

~ 35 - 45
Aliphatic carbons on the β-position (-CH₂-C-

CH₂)

Experimental Protocol for NMR Spectroscopy
A sample of 4-Phenyloxan-4-ol (typically 5-10 mg) is dissolved in approximately 0.6 mL of a

deuterated solvent, such as deuterochloroform (CDCl₃). A small amount of tetramethylsilane

(TMS) is added to serve as an internal standard (δ = 0.00 ppm).[2] The spectrum is acquired

on a 400 MHz (or higher) NMR spectrometer. ¹H NMR spectra are typically recorded with 16-32

scans, while ¹³C NMR may require several hundred to a few thousand scans for adequate

signal-to-noise, especially for quaternary carbons.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Data
The IR spectrum of 4-Phenyloxan-4-ol is expected to display characteristic absorption bands

for its hydroxyl, phenyl, and ether functionalities.
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Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Type

Functional Group

Assignment

3600 - 3200 Strong, Broad O-H Stretch Tertiary Alcohol (-OH)

3100 - 3000 Medium C-H Stretch Aromatic C-H

2980 - 2850 Medium-Strong C-H Stretch
Aliphatic C-H (oxane

ring)

1600, 1495, 1450 Medium-Weak C=C Stretch Aromatic Ring

1150 - 1050 Strong C-O Stretch
Ether (oxane ring) and

Tertiary Alcohol

Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using several methods. For a solid sample like 4-
Phenyloxan-4-ol, the potassium bromide (KBr) pellet method is common. A few milligrams of

the sample are finely ground with ~100 mg of dry KBr powder and pressed into a thin,

transparent disk. Alternatively, a spectrum can be recorded by dissolving the sample in a

suitable solvent (like CCl₄) or as a thin film on a salt plate. The spectrum is typically recorded

over a range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and deducing structural

features.

Predicted Mass Spectrometry Data
Using an electron ionization (EI) source, the mass spectrum would be expected to show the

molecular ion peak and several characteristic fragment ions.
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Predicted m/z Ion Formula Identity/Interpretation

178 [C₁₁H₁₄O₂]⁺ Molecular Ion (M⁺)

160 [C₁₁H₁₂O]⁺ Loss of water (M - H₂O)

105 [C₇H₅O]⁺ Benzoyl cation fragment

101 [C₅H₉O₂]⁺
Loss of phenyl group (M -

C₆H₅)

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after

separation by gas chromatography (GC-MS). In Electron Ionization (EI-MS), the sample is

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected to

generate the mass spectrum.

Spectroscopic Analysis Workflow
The logical workflow for the complete structural characterization of 4-Phenyloxan-4-ol involves

a multi-technique approach to gather complementary data, leading to an unambiguous

structure confirmation.
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Caption: Workflow for the spectroscopic elucidation of 4-Phenyloxan-4-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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